(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone
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Overview
Description
(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone is a chemical compound with the molecular formula C16H13BrO4 and a molecular weight of 349.18 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds to (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone include:
4,5-Ethylenedioxy-2-(2-methoxybenzoyl)bromobenzen: A compound with a similar structure but different functional groups.
Other benzodioxin derivatives: Compounds with variations in the substituents on the benzodioxin ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO4/c1-19-13-5-3-2-4-10(13)16(18)11-8-14-15(9-12(11)17)21-7-6-20-14/h2-5,8-9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCZTJFCGPSSMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC3=C(C=C2Br)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352437 |
Source
|
Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-41-1 |
Source
|
Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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